Methyl tetrahydropyran-4-carboxylate

Beschreibung

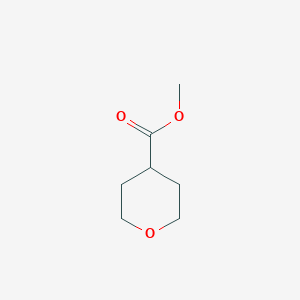

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCMVGXVKBJYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378519 | |

| Record name | Methyl tetrahydropyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110238-91-0 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110238-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetrahydropyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of Methyl tetrahydropyran-4-carboxylate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of Methyl tetrahydropyran-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound often utilized as an intermediate in organic synthesis. Its core structure consists of a tetrahydropyran ring with a methyl carboxylate group attached at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Tetrahydropyran-4-carboxylic acid methyl ester, 4-(Methoxycarbonyl)tetrahydropyran | [1][2] |

| CAS Number | 110238-91-0 | [1][3][4] |

| Molecular Formula | C₇H₁₂O₃ | [3][4] |

| Molecular Weight | 144.17 g/mol | [3][4][] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.080 g/mL at 20 °C | [2][6] |

| Melting Point | -33 °C | [1] |

| Boiling Point | 197 °C (at 760 Torr); 80.5-81 °C (at 16 Torr) | [1][2][] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [2] |

| Refractive Index | 1.440 | [1][2] |

| Vapor Pressure | 0.583 mmHg at 25 °C | [1][2] |

| Solubility | Soluble in most organic solvents, insoluble in water.[7] | |

| InChI Key | CNCMVGXVKBJYNU-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1CCOCC1 |

Experimental Protocols

A common and high-yield method for the synthesis of this compound is the esterification of tetrahydropyran-4-carboxylic acid using dimethyl sulfate.[3][6]

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone

Procedure:

-

A suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) is prepared in a suitable reaction vessel equipped with a stirrer.

-

Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added to the stirred suspension.[3][6]

-

Dimethyl sulfate (0.8 mL, 8.45 mmol) is then added dropwise to the mixture.[3][6]

-

The reaction mixture is heated and stirred for 3 hours.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrates are combined, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.[3][6] This process typically results in a high yield (approximately 99%) and the product can often be used in subsequent steps without further purification.[6]

Another synthetic route involves the reaction of tetrahydropyran-4-carboxylic acid with a halogenating agent to form the acid halide, which is then reacted with methanol.[8]

The identity and purity of the synthesized product are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the product from any residual starting materials or byproducts.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. Mass spectra are typically acquired in electron ionization (EI) mode.

-

-

Expected Results: The mass spectrum is expected to show a molecular ion peak (M+) or a related ion, such as [M+H]+. For this compound, a peak at m/z 145, corresponding to the protonated molecule [M+H]+, is observed.[3][6][8]

2.2.2 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and multiplicity of the proton signals.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher).

-

-

Expected Spectrum: The ¹H NMR spectrum in CDCl₃ shows characteristic signals:

-

δ 3.65 (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).[3][6]

-

δ 3.88-3.95 (m, 2H) and 3.34-3.43 (m, 2H): Multiplets corresponding to the four protons on the carbons adjacent to the ring oxygen (-CH₂-O-CH₂-).[3][6]

-

δ 2.47-2.52 (m, 1H): A multiplet for the single proton on the carbon bearing the carboxylate group (-CH(COOCH₃)-).[3][6]

-

δ 1.70-1.80 (m, 4H): A multiplet for the remaining four protons on the tetrahydropyran ring.[3][6]

-

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Safety and Handling

This compound is classified as an irritant.[1][7] It is irritating to the eyes, respiratory system, and skin.[7]

-

Hazard Statements: H319 (Causes serious eye irritation).[2]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is classified under storage class 10 for combustible liquids.

This guide summarizes the essential technical information for this compound, providing a solid foundation for its use in a research and development setting.

References

- 1. This compound CAS 110238-91-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 110238-91-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data analysis of Methyl tetrahydropyran-4-carboxylate (NMR, IR, Mass Spec)

A Technical Guide for Researchers and Drug Development Professionals

Methyl tetrahydropyran-4-carboxylate is a heterocyclic compound of interest in chemical synthesis and drug discovery. A thorough understanding of its structural features is paramount for its application. This technical guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for scientists and researchers in the field.

Molecular Structure and Properties

-

IUPAC Name: Methyl oxane-4-carboxylate

-

CAS Number: 110238-91-0

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.88 - 3.95 | m | 2H | H-2e, H-6e |

| 3.65 | s | 3H | -OCH₃ |

| 3.34 - 3.43 | m | 2H | H-2a, H-6a |

| 2.47 - 2.52 | m | 1H | H-4 |

| 1.70 - 1.80 | m | 4H | H-3e, H-5e, H-3a, H-5a |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Ester) |

| ~67 | C-2, C-6 |

| ~52 | -OCH₃ |

| ~41 | C-4 |

| ~29 | C-3, C-5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 | Strong | C-H (alkane) stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1100 | Strong | C-O (ether) stretch |

Note: A full experimental IR spectrum was not available. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 145 | [M+H]⁺ (protonated molecular ion)[1][2] |

| 144 | M⁺ (molecular ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and cyclic ethers.

Experimental Protocols

NMR Spectroscopy

A solution of this compound in deuterated chloroform (CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H NMR spectra were acquired on a 300 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum is recorded in the mid-IR region (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via the gas chromatograph. The data presented corresponds to electron ionization (EI) at 70 eV.

Data Interpretation and Structural Elucidation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides key insights into the proton environment of the molecule. The singlet at 3.65 ppm is characteristic of the methyl ester protons. The multiplets between 3.34 and 3.95 ppm correspond to the methylene protons adjacent to the ring oxygen. The multiplet at 2.47-2.52 ppm is assigned to the methine proton at the 4-position, and the multiplet at 1.70-1.80 ppm is attributed to the remaining methylene protons on the tetrahydropyran ring.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum further confirms the carbon skeleton. The downfield signal at approximately 175 ppm is indicative of the ester carbonyl carbon. The signals around 67 ppm are assigned to the carbons adjacent to the ring oxygen (C-2 and C-6). The signal at approximately 52 ppm corresponds to the methyl ester carbon. The methine carbon at the 4-position is expected around 41 ppm, and the remaining ring carbons (C-3 and C-5) are predicted to appear around 29 ppm.

IR Spectrum Analysis

The IR spectrum is expected to show a strong absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester group. Strong C-H stretching vibrations from the alkyl portions of the molecule are expected around 2950 cm⁻¹. A prominent C-O stretching band from the ether linkage in the tetrahydropyran ring should be visible around 1100 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 145, which is consistent with the molecular weight of 144.17 g/mol .[1][2] The fragmentation pattern is predicted to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 113, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 85. A characteristic peak for the carbomethoxy cation [COOCH₃]⁺ is also expected at m/z 59.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

¹H NMR Signal Assignments

Caption: Correlation of ¹H NMR signals to the protons in this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetrahydropyran-4-carboxylate is a heterocyclic ester of significant interest in synthetic organic chemistry and drug discovery. Its unique structural scaffold, combining a tetrahydropyran ring with a methyl carboxylate group, imparts specific physicochemical properties that are crucial for its application as a building block, solvent, or potential bioactive molecule. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to support its use in research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molar Mass | 144.17 g/mol |

| Density | 1.080 g/mL at 20°C |

| Boiling Point | 197°C |

| Melting Point | -33°C |

| Flash Point | 86°C |

| Appearance | Colorless liquid |

Solubility Profile

Qualitative assessments indicate that this compound is soluble in most common organic solvents and is generally insoluble in water. The presence of the polar ester group and the ether oxygen in the tetrahydropyran ring allows for some interaction with polar solvents, while the overall carbon framework contributes to its solubility in nonpolar organic solvents. Lower molecular weight ethers and esters exhibit some water solubility due to hydrogen bonding, but this solubility decreases as the carbon chain length increases.

Experimental Protocol for Solubility Determination

A standardized protocol to quantitatively determine the solubility of this compound in various solvents is outlined below. This method is based on the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically and industrially relevant solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C and 37°C).

-

Equilibrate the samples for a minimum of 24 hours to ensure saturation is reached. A longer period (e.g., 48-72 hours) may be necessary and should be validated.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation: The quantitative solubility data should be summarized as shown in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| Ethanol | 25 | To be determined |

| Methanol | 25 | To be determined |

| Acetone | 25 | To be determined |

| Ethyl Acetate | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| Toluene | 25 | To be determined |

| Hexane | 25 | To be determined |

| Repeat for 37°C |

dot>

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The primary degradation pathways for this molecule are likely to be hydrolysis of the ester linkage and potential oxidation or ring-opening of the tetrahydropyran ring under strenuous conditions.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is dependent on pH and temperature. It is anticipated that this compound will be most stable at neutral pH and will show increased degradation rates at acidic and alkaline pH.

Thermal Stability

The tetrahydropyran ring is generally considered to be thermally stable. Significant thermal decomposition is not expected under typical storage and handling conditions.

Photostability

Carboxylate esters do not strongly absorb UV-visible light, suggesting that they should be relatively photostable. However, photostability testing is recommended to confirm this.

Experimental Protocol for Stability Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) to identify potential degradation products and determine its intrinsic stability.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Buffers (pH 4, 7, 9)

-

Controlled temperature and humidity chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at various time points.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled temperature oven. Analyze samples at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the compound under ICH recommended conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) in suitable containers.

-

Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method.

-

Determine the percentage of the remaining parent compound and quantify any degradation products.

-

Perform peak purity analysis to ensure the main peak is not co-eluting with any degradation products.

-

Attempt to identify major degradation products using techniques like LC-MS.

Data Presentation: The results should be tabulated to show the percentage of parent compound remaining and the percentage of major degradation products formed under each condition.

Table 3: Forced Degradation Study Conditions

| Condition | Reagent/Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 24 hours |

| Oxidation | 3% H₂O₂ | 24 hours |

| Thermal (Solid) | 80°C | 7 days |

| Photostability | ICH Q1B conditions | - |

dot>

Potential Biological Significance

While this compound is primarily utilized as a synthetic intermediate, some studies have indicated its potential application in the field of medicinal chemistry. Notably, it has been mentioned as a synthetic chemical with potential use in the treatment of tuberculosis. Some research suggests that it may act by inhibiting bacterial growth through various mechanisms, including the inhibition of protein synthesis, cell division, and cell wall biosynthesis. However, the specific biological targets and signaling pathways have not been fully elucidated in the public domain. Its structural similarity to other biologically active tetrahydropyran-containing molecules warrants further investigation into its pharmacological profile.

dot>

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is not yet widely available in the literature, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. A thorough understanding of these properties is essential for the effective and reliable use of this compound in both chemical synthesis and pharmaceutical development. Further research into its biological activity is warranted to explore its full potential as a therapeutic agent.

CAS number and IUPAC nomenclature for Methyl tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl tetrahydropyran-4-carboxylate, a heterocyclic ester with potential applications in drug development, particularly as an anti-tubercular agent. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and presents key physicochemical properties. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores its purported biological activity, focusing on its interaction with the Cannabinoid Receptor 1 (CB1) and the downstream signaling pathways implicated in its mechanism of action. A standard protocol for assessing its anti-tubercular efficacy is also included. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics.

Chemical Identification and Properties

This compound, also referred to as Methyl tetrahydro-2H-pyran-4-carboxylate, is a cyclic ether and ester. Its unique structural features are of interest in medicinal chemistry for the development of new therapeutic agents.

| Property | Value |

| CAS Number | 110238-91-0 |

| IUPAC Name | Methyl tetrahydro-2H-pyran-4-carboxylate |

| Synonyms | TETRAHYDROPYRAN-4-CARBOXYLIC ACID METHYL ESTER, THPE, methyl oxane-4-carboxylate |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless liquid |

| Density | 1.08 g/cm³ |

| Boiling Point | 197 °C |

| Flash Point | 86 °C |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of tetrahydropyran-4-carboxylic acid.

Experimental Protocol: Esterification of Tetrahydropyran-4-carboxylic Acid

This protocol details the synthesis of this compound from tetrahydropyran-4-carboxylic acid and dimethyl sulfate using potassium carbonate as a base.[1]

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

-

Following the addition of the carboxylic acid, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture and stir for 3 hours.

-

After the reaction is complete, remove the inorganic salts by filtration and wash the filter cake with acetone.

-

Combine the filtrates, dry, and concentrate to yield this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a potential anti-tubercular agent. It is suggested that its mechanism of action involves the modulation of the Cannabinoid Receptor 1 (CB1).

Proposed Mechanism of Action

It is hypothesized that this compound binds to the CB1 receptor, a G-protein coupled receptor (GPCR), leading to the inhibition of bacterial growth. The downstream effects of this binding are thought to include the inhibition of essential cellular processes such as protein synthesis, cell division, and cell wall biosynthesis in Mycobacterium tuberculosis.

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the Gi/o family of G-proteins.[2] Upon activation by a ligand, the receptor triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK signaling cascade, which is involved in regulating cell proliferation and other cellular processes.[1][3]

-

Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another downstream target of CB1 receptor activation, playing a role in cell survival and metabolism.[3]

Experimental Protocols for Biological Evaluation

To assess the anti-tubercular properties of this compound and to validate its interaction with the CB1 receptor, specific in vitro assays are required.

Anti-Tubercular Activity Assessment: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[3][4]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Resazurin sodium salt solution (0.01% w/v in distilled water)

-

96-well microtiter plates

-

Test compound (this compound)

-

Positive control (e.g., Isoniazid)

-

Negative control (no drug)

Procedure:

-

Prepare a serial dilution of the test compound in the 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

-

Add the bacterial inoculum to each well containing the test compound.

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

CB1 Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radioligand (e.g., [³H]CP-55,940)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Non-specific binding control (a high concentration of a known CB1 ligand)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled CB1 ligand.

-

Incubate the mixture at 37°C for 1 hour to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound presents a promising scaffold for the development of novel anti-tubercular agents. Its synthesis is straightforward, and its proposed mechanism of action via the CB1 receptor offers a potential new avenue for combating Mycobacterium tuberculosis. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of tetrahydropyran derivatives

An In-depth Technical Guide to the Potential Biological Activities of Tetrahydropyran Derivatives

Introduction

The tetrahydropyran (THP), or oxane, scaffold is a six-membered cyclic ether that serves as a fundamental structural motif in a vast array of natural products and synthetic molecules.[1] Its prevalence in biologically active compounds, such as pyranose sugars, has established it as a "privileged structure" in medicinal chemistry.[1][2] The unique stereochemical and conformational properties of the THP ring, combined with its stability and capacity for functionalization, make it an invaluable building block in drug discovery.[2] Researchers have successfully incorporated the THP core into derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][4][5][6] This guide provides a detailed exploration of these biological activities, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the significant potential of tetrahydropyran derivatives as potent anti-inflammatory and analgesic agents. These compounds often exhibit efficacy through mechanisms involving the modulation of key inflammatory pathways and mediators.

A notable example is the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, known as LS20, which has demonstrated both antinociceptive and anti-inflammatory effects.[7][8] Its analgesic action is partly mediated by the opioid system, while its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokine production.[7][8] Similarly, hybrid compounds that couple the THP scaffold with nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac have been developed.[9][10] One such hybrid, LS19, was found to inhibit leukocyte migration and decrease levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine IL-10.[10][11] These hybrids have shown stronger antinociceptive properties than their parent NSAIDs.[9]

Quantitative Data: Analgesic and Anti-inflammatory Activity

| Compound | Assay | Result | Reference Compound | Result | Source |

| LS20 | Acetic Acid-Induced Writhing | Effective | - | - | [7][8] |

| LS20 | Formalin Test | Effective | - | - | [7][8] |

| LS20 | Tail-Flick Test | Effective | - | - | [7][8] |

| LS19 | Carrageenan-Induced Paw Edema | Effective | Diclofenac | - | [10] |

| Hybrid Compound 9 | Acetic Acid-Induced Writhing | >10-fold lower ED50 | Diclofenac | - | [9] |

Experimental Protocol: Air Pouch Model of Inflammation

This protocol is a standard in vivo method to evaluate the anti-inflammatory activity of a compound by measuring leukocyte migration and cytokine levels.[7][8]

-

Animal Model: Male Swiss mice are used.

-

Pouch Induction: An air cavity is created by injecting 10 mL of sterile air into the subcutaneous tissue of the animal's back.

-

Inflammatory Stimulus: Three days after air injection, an inflammatory agent (e.g., 1 mL of carrageenan solution at 1%) is injected into the air pouch to induce an inflammatory response.

-

Compound Administration: The test compound (e.g., LS19 or LS20) or vehicle control is administered orally or intraperitoneally one hour before the carrageenan injection.

-

Exudate Collection: At a specific time point post-inflammation induction (e.g., 4 or 24 hours), the animals are euthanized, and the inflammatory exudate is collected from the pouch by washing with sterile saline.

-

Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.

-

Cytokine Analysis: The exudate is centrifuged, and the supernatant is collected to measure the concentration of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway: Cytokine Inhibition

Caption: Mechanism of anti-inflammatory action for THP derivatives.

Anticancer and Antiproliferative Activity

The THP scaffold is a key component in numerous compounds designed for anticancer applications.[3] Novel hybrids combining THP rings with other heterocyclic systems, such as 1,2,3-triazoles, have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, including A549 (lung), HeLa (cervical), and T-47D (breast).[12][13] The activity of these compounds is often comparable to or better than standard chemotherapeutic agents like cisplatin and 5-fluorouracil.[12][13] Further investigations into the most potent derivatives have revealed diverse potential mechanisms of action, including the inhibition of cancer cell migration and the induction of changes in nuclear morphology.[12]

Quantitative Data: In Vitro Anticancer Activity (IC₅₀)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| EH1 | MCF-7 | Breast | 81.86 | Tamoxifen | 29.89 | [14] |

| EH2 | MCF-7 | Breast | 67.19 | Tamoxifen | 29.89 | [14] |

| EH3 | MCF-7 | Breast | 82.91 | Tamoxifen | 29.89 | [14] |

| EH4 | MCF-7 | Breast | >100 | Tamoxifen | 29.89 | [14] |

| 4e | HeLa | Cervical | High Activity | - | - | [5][15] |

| 4e | MCF-7 | Breast | High Activity | - | - | [5][15] |

| 4k | HeLa | Cervical | High Activity | - | - | [5][15] |

| 4k | MCF-7 | Breast | High Activity | - | - | [5][15] |

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This assay is a common method for determining drug-induced cytotoxicity and for screening compounds for antiproliferative activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: A stock solution of the THP derivative is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the test compound or vehicle control, and the plates are incubated for a fixed period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well to stain the total cellular protein.

-

Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a Tris base solution. The absorbance (optical density) is measured using a microplate reader at a wavelength of ~510 nm.

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of survival against the log of the compound concentration.

Workflow: Anticancer Drug Discovery

Caption: Workflow for the discovery of THP-based anticancer agents.

Antimicrobial Activity

Tetrahydropyran-based compounds have emerged as a promising class of antibiotics, particularly for targeting multidrug-resistant pathogens.[16] Their antibacterial action often involves the inhibition of essential bacterial enzymes that are distinct from those targeted by existing drug classes. One key mechanism is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[16] This dual-targeting capability contributes to potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii.[16] Another validated target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria.[17]

Quantitative Data: Antibacterial Activity (MIC)

| Compound | Target | Organism | MIC (µM) | Source |

| Compound 2 | LpxC | P. aeruginosa PAO1 | 50 | [17] |

| Compound 2 | LpxC | E. coli W3110 | >200 | [17] |

| Compound 23 | LpxC | P. aeruginosa PAO1 | 25 | [17] |

| Compound 25 | LpxC | P. aeruginosa PAO1 | 25 | [17] |

| Compound 25 | LpxC | E. coli W3110 | <3.13 | [17] |

| Compound 4b | Not Specified | Gram-positive/negative | 0.20 - 3.25 mg/mL | [4] |

| Compound 4d | Not Specified | Gram-positive/negative | 0.20 - 3.25 mg/mL | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The THP test compound is serially diluted (usually two-fold) in broth across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compound.

-

Controls: Each plate includes a positive control (broth with inoculum, no drug) to confirm bacterial growth and a negative control (broth only) to ensure sterility. A standard antibiotic (e.g., ciprofloxacin) may be included as a comparator.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The result can also be read using a microplate reader.

Mechanism of Action: Topoisomerase Inhibition

References

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran Motif: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has cemented its role as a critical design element in a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the THP motif's role in drug discovery, from its impact on molecular properties to its application in the design of targeted therapies.

Physicochemical and Pharmacokinetic Profile of the THP Motif

The incorporation of a THP ring into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a bioisostere of a cyclohexane ring, the THP motif offers a reduction in lipophilicity, which can be advantageous for optimizing a compound's pharmacokinetic properties.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1]

A key challenge in drug design is mitigating off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. The basicity of amine-containing moieties is often a contributing factor to hERG liability. The introduction of a THP ring in proximity to an amine can effectively lower its pKa, thereby reducing the risk of hERG-related adverse effects.[2]

The THP Motif in FDA-Approved Drugs: Case Studies

The strategic use of the THP motif is exemplified in several FDA-approved drugs. Here, we examine its role in three distinct therapeutic agents: omarigliptin, venetoclax, and gilteritinib.

Omarigliptin: A Once-Weekly DPP-4 Inhibitor

Omarigliptin (Marizev™) is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3] During its development, a key optimization was the replacement of a cyclohexylamine moiety with a 2,3,5-substituted tetrahydropyran.[2] This modification was instrumental in achieving a desirable balance of potency, selectivity, and safety.

Table 1: Impact of THP Motif on Physicochemical and Pharmacokinetic Properties of a DPP-4 Inhibitor

| Compound | Structure | pKa of Primary Amine | hERG IC50 (µM) | QTc Prolongation in CV Dog Model |

| Cyclohexylamine Analogue | 8.6 | <10 | Yes | |

| Tetrahydropyran Analogue (Omarigliptin) | 7.3 | 23 | No |

Data sourced from: Journal of Medicinal Chemistry, 2014, 57, 12, 5396-5408[2]

The introduction of the THP ring in omarigliptin led to a significant reduction in the basicity of the primary amine, which in turn improved the hERG selectivity and eliminated the QTc prolongation observed with the cyclohexylamine analogue.[2]

Table 2: In Vitro and In Vivo Properties of Omarigliptin

| Parameter | Value |

| In Vitro Pharmacology | |

| DPP-4 IC50 | 1.6 nM |

| Selectivity over QPP, FAP, PEP, DPP8, DPP9 | >67 µM |

| Pharmacokinetics (Rat) | |

| Plasma Clearance (Clp) | 1.1 mL min⁻¹ kg⁻¹ |

| Volume of Distribution (Vdss) | 0.8 L/kg |

| Terminal Half-life (T₁/₂) | 11 h |

| Oral Bioavailability (Foral) | ~100% |

| Pharmacokinetics (Dog) | |

| Plasma Clearance (Clp) | 0.9 mL min⁻¹ kg⁻¹ |

| Volume of Distribution (Vdss) | 1.3 L/kg |

| Terminal Half-life (T₁/₂) | 22 h |

| Oral Bioavailability (Foral) | ~100% |

Data sourced from: Journal of Medicinal Chemistry, 2014, 57, 12, 5396-5408[2]

The favorable pharmacokinetic profile of omarigliptin, characterized by low clearance and a long half-life, supports its once-weekly dosing regimen.[2]

Signaling Pathway of DPP-4 Inhibition by Omarigliptin

Figure 1: Mechanism of action of omarigliptin in glucose homeostasis.

Venetoclax: A Selective BCL-2 Inhibitor

Signaling Pathway of BCL-2 Inhibition by Venetoclax

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 4. Venetoclax: Targeting BCL2 in Hematological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of Methyl tetrahydropyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the official SDS from the manufacturer before handling this chemical.

Introduction

Methyl tetrahydropyran-4-carboxylate is a heterocyclic ester utilized as a building block and intermediate in the synthesis of various chemical entities, particularly in the pharmaceutical and materials science sectors. Its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the eyes and skin.

GHS Hazard Statements:

-

H412: Harmful to aquatic life with long lasting effects.[1]

GHS Precautionary Statements:

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃[4][5][][7] |

| Molecular Weight | 144.17 g/mol [4][5][] |

| Appearance | Colorless liquid[8][9] |

| Boiling Point | 197 °C[][9] |

| Density | 1.080 g/mL at 20 °C[3][8][9][10] |

| Flash Point | 86.0 °C (closed cup)[2][3] |

| Refractive Index | 1.440[2][9] |

| Solubility | Soluble in most organic solvents, insoluble in water.[8] |

Experimental Protocols: Safety and Handling

Detailed experimental protocols for toxicological studies are not publicly available. The following protocols are derived from standard safety and handling procedures outlined in Safety Data Sheets.

Personal Protective Equipment (PPE) Protocol

Objective: To establish the minimum personal protective equipment required to handle this compound safely.

Methodology:

-

Eye Protection: Wear chemical safety goggles that meet EN 166 standards. A face shield may be required for splash-prone operations.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.

-

Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits should be worn.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[11]

Chemical Handling Protocol

Objective: To outline the standard operating procedure for the safe handling of this compound in a laboratory setting.

Methodology:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][11]

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Do not eat, drink, or smoke in the handling area.[1]

-

Keep the container tightly closed when not in use.[1]

-

Avoid physical damage to the container.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11][12] If not breathing, give artificial respiration.[11][12] Seek medical attention if symptoms persist.[13] |

| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[11][12][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13] There is no restriction on the type of extinguisher that may be used.[1]

-

Specific Hazards: The substance is combustible.[13] Containers may burn and emit corrosive fumes in a fire.[1]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[12][13]

Accidental Release

-

Minor Spills: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[1]

-

Major Spills: Evacuate personnel from the area.[1] Wear appropriate personal protective equipment.[1] Prevent entry into waterways, sewers, basements, or confined areas.[1] Stop the leak if it can be done without risk.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[12]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[12][13]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the general workflow for safely handling a chemical like this compound from receipt to disposal.

Caption: General workflow for safe chemical handling.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, primarily eye and skin irritation. Adherence to the safety protocols outlined in this guide, in conjunction with the manufacturer's Safety Data Sheet, is essential for maintaining a safe laboratory environment. Researchers should be proficient in the proper use of personal protective equipment and be prepared to implement first aid and emergency procedures if necessary.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 7. 110238-91-0|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS 110238-91-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. This compound | 110238-91-0 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to Tetrahydropyran-4-carboxylic Acid and Its Esters: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, properties, and potential applications of tetrahydropyran-4-carboxylic acid and its ester derivatives. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive molecules. This document offers detailed experimental protocols, comprehensive spectroscopic data, and visualizations of synthetic workflows to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Synthesis of Tetrahydropyran-4-carboxylic Acid

A commercially viable and environmentally friendly synthesis of tetrahydropyran-4-carboxylic acid has been developed, proceeding through a three-step process involving cyclization, hydrolysis, and decarboxylation.

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

The synthesis commences with the cyclization of diethyl malonate and bis(2-chloroethyl) ether in the presence of a base and a phase transfer catalyst.

Experimental Protocol:

-

Charge a reaction vessel with 250 L of N,N-dimethylformamide (DMF), 80.0 kg (0.5 mol) of diethyl malonate, 71.5 kg (1.0 mol) of bis(2-chloroethyl) ether, 140 kg (2.0 mol) of potassium carbonate, and 5.0 kg (0.031 mol) of tetrabutylammonium bromide (TBAB).

-

Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture and filter off the potassium carbonate.

-

Distill the DMF under reduced pressure to yield diethyl tetrahydropyran-4,4-dicarboxylate as an oil.

Expected Molar Yield: 65% (with respect to diethyl malonate) Purity (by GC): 95%

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Experimental Protocol:

-

To a suitable reactor, add 300 L of water, 75.0 kg of diethyl tetrahydropyran-4,4-dicarboxylate from the previous step, and 112.5 kg (5.0 mol) of sodium hydroxide.

-

Heat the mixture to 50-60 °C for 7-8 hours, monitoring the reaction by GC.

-

After completion, cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Extract the product with methylene dichloride.

-

Distill the solvent to isolate the product, which is then dried.

Expected Molar Yield: 72% Purity (by titration): 90-95%

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

The final step involves the controlled decarboxylation of the dicarboxylic acid to yield the target compound.

Experimental Protocol:

-

Charge a reactor with 150 L of xylene and 2.5 kg of paraffin oil and heat to 120-130 °C.

-

Carefully add 35.0 kg of tetrahydropyran-4,4-dicarboxylic acid in portions, controlling the evolution of carbon dioxide.

-

After the addition is complete, distill the solvent to isolate tetrahydropyran-4-carboxylic acid.

Expected Molar Yield: 85% Purity (by GC): 98-99%

Synthesis of Tetrahydropyran-4-carboxylic Acid Esters

The esters of tetrahydropyran-4-carboxylic acid are valuable intermediates in organic synthesis. They can be prepared through various methods, including direct esterification of the carboxylic acid and alternative synthetic routes.

Fischer Esterification

A straightforward method for the synthesis of simple alkyl esters is the Fischer esterification of tetrahydropyran-4-carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

General Experimental Protocol for Methyl Esterification:

-

Dissolve tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) in acetone (40 mL).

-

To the stirred suspension, slowly add anhydrous potassium carbonate (1.17 g, 8.45 mmol).

-

Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise.

-

Heat the reaction mixture under reflux for 3 hours.

-

After cooling, filter off the inorganic salts and wash the filter cake with acetone.

-

Combine the filtrates, dry, and concentrate to afford methyl tetrahydropyran-4-carboxylate.

Expected Yield: 99%[1]

Synthesis from 2,7-Dioxaspiro[4.4]nonane-1,6-dione

An alternative route involves the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with an alcohol in the presence of an acidic catalyst at elevated temperatures.[2]

General Experimental Protocol:

-

Combine 2,7-dioxaspiro[4.4]nonane-1,6-dione with the desired alcohol (molar ratio of 1:1 to 1:30) and an acidic catalyst (e.g., aluminum oxide).[2]

-

Heat the mixture to 220-270 °C under a pressure of 0.1 to 5 bar.[2]

-

After the reaction is complete, cool the mixture and remove the catalyst by filtration or neutralization.

-

The desired tetrahydropyran-4-carboxylic acid ester can be obtained by fractional distillation.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for tetrahydropyran-4-carboxylic acid and its methyl ester.

Table 1: Spectroscopic Data for Tetrahydropyran-4-carboxylic Acid

| Data Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | DMSO-d₆ | 9.35 (br. s, 1H, COOH), 3.9 (t, 2H, CH₂), 3.46 (t, 2H, CH₂), 2.65-2.55 (m, 1H, CH), 1.9-1.75 (m, 4H, (CH₂)₂) |

| MS (CI) | - | 148 (M+1+NH₃)⁺ |

Table 2: Spectroscopic Data for this compound

| Data Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | CDCl₃ | 3.88-3.95 (m, 2H), 3.65 (s, 3H), 3.34-3.43 (m, 2H), 2.47-2.52 (m, 1H), 1.70-1.80 (m, 4H)[1] |

| MS (GC-MS) | - | 145 (MH⁺)[1] |

Biological and Medicinal Chemistry Applications

Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of tetrahydropyran-4-carboxylic acid and its methyl ester.

Caption: Workflow for the three-step synthesis of tetrahydropyran-4-carboxylic acid.

Caption: Workflow for the esterification of tetrahydropyran-4-carboxylic acid.

References

- 1. This compound | 110238-91-0 [chemicalbook.com]

- 2. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl Tetrahydropyran-4-carboxylate in the Synthesis of Novel Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetrahydropyran-4-carboxylate is a versatile and valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of novel heterocyclic scaffolds. Its saturated, non-planar ring system offers an opportunity to introduce three-dimensional character into otherwise flat aromatic heterocyclic compounds, a desirable feature for improving physicochemical properties and exploring new regions of chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyran-fused pyrimidines, a class of heterocycles with significant therapeutic potential.

Application: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The tetrahydropyrido[4,3-d]pyrimidine core is a prominent scaffold found in a variety of potent and selective kinase inhibitors and modulators of crucial signaling pathways. Notably, derivatives of this heterocycle have demonstrated significant activity as Smoothened (Smo) antagonists in the Hedgehog (Hh) signaling pathway, which is implicated in medulloblastoma.[1][2] Furthermore, this scaffold is key in the development of dual Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR) inhibitors, as well as Hsp90 inhibitors.[3][4]

The general synthetic strategy involves the transformation of this compound into a key β-ketoester intermediate, which then undergoes a cyclocondensation reaction with a suitable binucleophile, such as guanidine, to construct the fused pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (β-Ketoester Intermediate)

This protocol describes a Dieckmann condensation approach to synthesize the key β-ketoester intermediate, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, which is a crucial precursor for the subsequent heterocycle formation.[5]

Materials:

-

Ethyl 2-(2-ethoxy-2-oxoethoxy)acetate (can be conceptually derived from elaboration of a tetrahydropyran precursor)

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid, 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add ethyl 2-(2-ethoxy-2-oxoethoxy)acetate (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with 1M hydrochloric acid until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Protocol 2: Synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

This protocol details the cyclocondensation of the β-ketoester intermediate with guanidine to form the fused pyrimidine ring system.

Materials:

-

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol, absolute

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in absolute ethanol.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir until it is fully dissolved.

-

Add ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

The solid product is dried under vacuum to yield 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Quantitative Data

The following table summarizes the reported biological activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives.

| Compound ID | Target | Assay | Activity | Reference |

| 24 | Smoothened (Hh Pathway) | NIH3T3-GRE-Luc reporter gene assay | 3x more potent than Vismodegib | [1][2] |

| 8a | EGFR Kinase | Enzymatic Assay | IC50 = 18.0 nM | [3] |

| 9a | EGFR Kinase | Enzymatic Assay | IC50 = 24.2 nM | [3] |

| 9a | Autotaxin (ATX) | Enzymatic Assay | IC50 = 29.1 nM | [3] |

| 73 | Hsp90 | HCT116 Xenograft Model | Potent antitumor effect | [4] |

Visualizations

Logical Workflow for the Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

Caption: Synthetic workflow from starting material to bioactive heterocycles.

Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by tetrahydropyran-fused pyrimidines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

Application of Methyl Tetrahydropyran-4-carboxylate in Drug Discovery and Development

Introduction

Methyl tetrahydropyran-4-carboxylate is a versatile cyclic ester that serves as a valuable building block in medicinal chemistry. The tetrahydropyran (THP) motif is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates. The ester functionality of this compound provides a convenient handle for chemical modification, allowing for its incorporation into a diverse range of molecular scaffolds. This document outlines the applications of this compound in drug discovery, with a focus on its use in the synthesis of enzyme inhibitors and provides detailed protocols for its synthesis and subsequent derivatization.

Key Applications in Drug Discovery

The tetrahydropyran-4-carboxamide scaffold, derived from this compound, has shown significant promise in the development of potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for managing pain, inflammation, and hypertension.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of tetrahydropyran-4-carboxylic acid have been synthesized and identified as potent inhibitors of human soluble epoxide hydrolase (sEH). These compounds have demonstrated a wide range of inhibitory potency.

Table 1: Inhibitory Potency of Tetrahydropyran-4-carboxamide Derivatives against human sEH

| Compound Type | Inhibition Potency (IC50) Range |

| Conformationally Restricted Inhibitors | 1.1 nM to 4.2 µM[1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from tetrahydropyran-4-carboxylic acid.[3][4]

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone

Procedure:

-

Suspend anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) to the stirred suspension.

-

Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture and stir for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

-

Wash the filter cake with acetone.

-

Combine the filtrates, dry over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.

Expected Yield: Approximately 1.1 g (99%). The product is often used in the next step without further purification.[3][4]

Protocol 2: General Procedure for Amide Coupling to Synthesize Tetrahydropyran-4-carboxamide Derivatives

This protocol outlines a general method for the synthesis of tetrahydropyran-4-carboxamide derivatives from tetrahydropyran-4-carboxylic acid (which can be obtained by hydrolysis of the methyl ester).

Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Desired amine

-

Titanium tetrachloride (TiCl₄)

-

Pyridine

-

Toluene

-

1 N Hydrochloric acid (HCl)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

Dissolve the carboxylic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial.

-

Add TiCl₄ (3 mmol) and the desired amine (1 mmol) to the solution.

-

Tightly seal the vial and heat the reaction mixture at 85°C with magnetic stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the pyridine by co-evaporation with toluene.

-

Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).

-

Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude amide product.

-

Purify the product as necessary, for example, by column chromatography.

Visualizations